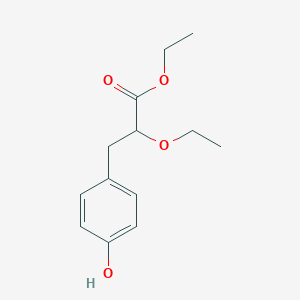

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJJCKFYYBEQRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CC=C(C=C1)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472905 | |

| Record name | Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197299-16-4 | |

| Record name | Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate, a key chiral intermediate in the development of various pharmaceuticals, most notably the dual PPARα/γ agonist, Saroglitazar. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the chemical principles, reaction mechanisms, and practical execution of its synthesis. We will explore the preparation of the racemic mixture, as well as the stereoselective synthesis of its (S)- and (R)-enantiomers. Detailed experimental protocols, purification techniques, and characterization data are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of a Versatile Chiral Building Block

This compound is a valuable molecule in medicinal chemistry due to its trifunctional nature, possessing a reactive phenolic hydroxyl group, an ester, and a chiral center at the α-position to the ester. The stereochemistry at this center is crucial for the biological activity of the final drug substance. For instance, the (S)-enantiomer is a critical pharmacophore in the synthesis of Saroglitazar, a drug used for the treatment of diabetic dyslipidemia and hypertriglyceridemia.[1][2] The ability to selectively synthesize the desired enantiomer is therefore of paramount importance.

This guide will dissect the synthetic pathways, offering insights into the rationale behind the choice of reagents and reaction conditions. We will begin with the synthesis of the racemic compound, followed by a detailed exploration of the asymmetric syntheses of the individual enantiomers.

Synthesis of Racemic this compound

The racemic synthesis of this compound can be achieved through a multi-step sequence starting from a protected 4-hydroxybenzaldehyde derivative, such as 4-benzyloxybenzaldehyde. This approach prevents the free phenolic hydroxyl group from interfering with the subsequent reactions.

Synthetic Strategy: A Stepwise Approach

The overall synthetic strategy for the racemic compound involves three key transformations:

-

Darzens Condensation: Formation of an α,β-epoxy ester (glycidic ester) from 4-benzyloxybenzaldehyde and an α-haloacetate.

-

Ring Opening and Etherification: Opening of the epoxide ring with ethanol under acidic or basic conditions to introduce the ethoxy group.

-

Deprotection: Removal of the benzyl protecting group to yield the final product.

Sources

An In-Depth Technical Guide to Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate: A Key Chiral Intermediate in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is a chiral ester of significant interest in the pharmaceutical industry. Its structural features, particularly the stereocenter at the C-2 position and the functionalized phenyl ring, make it a valuable building block in the synthesis of complex drug molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, purification, and analytical characterization of this compound. Furthermore, it delves into its critical role as a key intermediate in the development of therapeutics, with a focus on Peroxisome Proliferator-Activated Receptor (PPAR) agonists and β-blockers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for process development and optimization. The properties of this compound are summarized in the table below. It is important to note the existence of enantiomeric forms, with the (S)-enantiomer being particularly relevant in many pharmaceutical applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈O₄ | [1][2][3] |

| Molecular Weight | 238.28 g/mol | [1][2][3] |

| CAS Number | 197299-16-4 (racemate)[3] | [3] |

| 222555-06-8 ((S)-enantiomer)[2] | [2] | |

| 222555-05-7 ((R)-enantiomer) | ||

| Appearance | Off-white to white solid or oil | General knowledge |

| Boiling Point | 367.3 °C at 760 mmHg | [4] |

| Density | 1.116 g/cm³ | [4] |

| Flash Point | 134.9 °C | [4] |

| Solubility | Soluble in organic solvents such as ethanol, ethyl acetate, and dichloromethane. Limited solubility in water. | General chemical principles |

| XLogP3 | 1.9 | [4] |

| Topological Polar Surface Area | 55.8 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 7 | [2] |

Synthesis and Purification

The synthesis of this compound, particularly its enantiomerically pure forms, is a critical step in the production of several active pharmaceutical ingredients. Below is a representative synthetic workflow, with a focus on obtaining the (S)-enantiomer.

Caption: General workflow for the enantioselective synthesis of (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate via enzymatic resolution.

Experimental Protocol: Enantioselective Synthesis via Enzymatic Hydrolysis

This protocol outlines a general procedure for the enzymatic resolution of racemic this compound to obtain the (S)-enantiomer of the corresponding carboxylic acid, which is then re-esterified.[1]

Materials:

-

Racemic this compound

-

Immobilized Lipase (e.g., Novozym® 435)

-

Phosphate buffer (pH 7.0)

-

Toluene

-

Sodium hydroxide solution (1 M)

-

Hydrochloric acid (2 M)

-

Ethyl acetate

-

Ethanol

-

Sulfuric acid (catalytic amount)

-

Anhydrous sodium sulfate

Procedure:

-

Enzymatic Hydrolysis:

-

Suspend racemic this compound in a phosphate buffer (pH 7.0) containing a small amount of toluene as a co-solvent.

-

Add the immobilized lipase to the mixture.

-

Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress by chiral HPLC.

-

Maintain the pH of the reaction mixture at 7.0 by the controlled addition of 1 M sodium hydroxide solution. The reaction is complete when approximately 50% of the ester has been hydrolyzed.

-

-

Separation:

-

Filter off the immobilized enzyme for reuse.

-

Acidify the aqueous phase to pH 2-3 with 2 M hydrochloric acid.

-

Extract the mixture with ethyl acetate. The organic phase will contain the unreacted (R)-ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate, while the aqueous phase will contain the (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid.

-

Separate the layers. The organic layer can be processed to recover the (R)-ester, which can be racemized and recycled.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts containing the (S)-acid, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Esterification:

-

Dissolve the crude (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid in an excess of ethanol.

-

Add a catalytic amount of sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction by TLC or HPLC until completion.

-

Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (S)-ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate.

-

Purification Protocol: Crystallization

Purification of the final product is crucial to meet the stringent requirements of the pharmaceutical industry. Crystallization is a common and effective method.[1]

Materials:

-

Crude ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate

-

Ethyl acetate

-

Heptane (or Hexane)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add heptane (or hexane) as an anti-solvent until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can be beneficial.

-

In an alternative patented method, an ethyl acetate solution of the compound is added to a sodium bicarbonate solution, leading to crystallization.[1]

-

Collect the crystals by filtration, wash with a cold mixture of ethyl acetate and heptane, and dry under vacuum.

Spectroscopic and Analytical Characterization

Unambiguous characterization of the synthesized compound is essential for quality control. The following section details the expected spectral data and analytical methods for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.05 (d, J = 8.4 Hz, 2H): Aromatic protons ortho to the hydroxyl group.

-

6.75 (d, J = 8.4 Hz, 2H): Aromatic protons meta to the hydroxyl group.

-

5.5-6.5 (br s, 1H): Phenolic hydroxyl proton (exchangeable with D₂O).

-

4.15 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester group (-OCH₂CH₃).

-

3.95 (t, J = 6.8 Hz, 1H): Methine proton at the chiral center (-CH(OEt)-).

-

3.50 (q, J = 7.0 Hz, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).

-

2.90 (d, J = 6.8 Hz, 2H): Methylene protons adjacent to the aromatic ring (-CH₂-Ar).

-

1.25 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester group (-OCH₂CH₃).

-

1.15 (t, J = 7.0 Hz, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

172.5: Ester carbonyl carbon (C=O).

-

155.0: Aromatic carbon attached to the hydroxyl group (C-OH).

-

130.5: Aromatic carbons ortho to the hydroxyl group.

-

129.0: Aromatic carbon ipso to the propanoate chain.

-

115.5: Aromatic carbons meta to the hydroxyl group.

-

81.0: Methine carbon at the chiral center (-CH(OEt)-).

-

66.0: Methylene carbon of the ethoxy group (-OCH₂CH₃).

-

61.0: Methylene carbon of the ethyl ester group (-OCH₂CH₃).

-

38.0: Methylene carbon adjacent to the aromatic ring (-CH₂-Ar).

-

15.0: Methyl carbon of the ethoxy group (-OCH₂CH₃).

-

14.0: Methyl carbon of the ethyl ester group (-OCH₂CH₃).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Predicted IR (KBr, cm⁻¹):

-

3400-3200 (broad): O-H stretching of the phenolic hydroxyl group.

-

3050-3000: Aromatic C-H stretching.

-

2980-2850: Aliphatic C-H stretching.

-

1735 (strong): C=O stretching of the ester group.

-

1610, 1515: C=C stretching of the aromatic ring.

-

1250-1000: C-O stretching of the ester and ether linkages.

-

830: Out-of-plane C-H bending of the 1,4-disubstituted aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Electron Ionization Mass Spectrum (EI-MS) m/z (% relative abundance):

-

238 [M]⁺: Molecular ion peak.

-

193 [M - OCH₂CH₃]⁺: Loss of the ethoxy group from the ester.

-

165 [M - COOCH₂CH₃]⁺: Loss of the ethyl carboxylate group.

-

131: Fragmentation of the side chain.

-

107 [HOC₆H₄CH₂]⁺: Benzylic cation, a common fragment for this type of structure.

Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for determining the enantiomeric excess (ee) of the synthesized product.

Caption: A typical workflow for the determination of enantiomeric excess using chiral HPLC.

Typical HPLC Conditions:

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Temperature: Ambient.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Role in Drug Development

This compound is a crucial chiral building block in the synthesis of several important classes of drugs.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

PPARs are nuclear receptors that play a key role in regulating glucose and lipid metabolism.[5] Dual PPARα/γ agonists are being developed for the treatment of type 2 diabetes and dyslipidemia. The (S)-enantiomer of this compound is a key intermediate in the synthesis of drugs like Ragaglitazar.[1] The stereochemistry at the C-2 position is critical for the biological activity of the final drug molecule, as it influences the binding affinity and orientation within the ligand-binding pocket of the PPAR receptor.[6][7] The 4-hydroxyphenyl group serves as a handle for further chemical modifications to build the rest of the drug molecule.

β-Blockers

β-blockers are a class of drugs used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias.[5] The (S)-enantiomer of 2-ethoxy-3-(4-hydroxyphenyl)propanoate can be a precursor for the synthesis of certain β-blockers. The aryloxypropanolamine pharmacophore is a common feature of many β-blockers, and the 4-hydroxyphenyl moiety of the title compound can be elaborated to form this key structural element. The stereochemistry of the side chain is known to be crucial for the antagonist activity at the β-adrenergic receptor.[8][9]

Safety and Handling

This compound is classified as an irritant.[2] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion

This compound is a versatile and valuable chiral intermediate in the pharmaceutical industry. Its well-defined physical and chemical properties, coupled with established synthetic and purification methods, make it a reliable building block for the construction of complex drug molecules. The stereocenter and functional groups of this compound are critical for the desired pharmacological activity of the final products, particularly in the development of PPAR agonists and β-blockers. This technical guide provides a solid foundation for researchers and drug development professionals working with this important chemical entity.

References

-

Process Development on the Enantioselective Enzymatic Hydrolysis of S-Ethyl 2-Ethoxy-3-(4-hydroxyphenyl)propanoate. Organic Process Research & Development. [Link]

-

Structure Activity Relationship - Adrenergic Blockers. Pharmacy 180. [Link]

-

Discovery and development of beta-blockers. Wikipedia. [Link]

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry. [Link]

-

Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. [Link]

-

Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids. Portland Press. [Link]

-

Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids. PubMed. [Link]

-

Enantioselective synthesis of PPAR (peroxisome proliferator-activated receptors) agonists and antagonists. PubMed. [Link]

-

A New Enantioselective Synthesis of (S)‐2‐Ethoxy‐3‐(4‐hydroxyphenyl)propanoic Acid Esters (EEHP and IEHP), Useful Pharmaceutical Intermediates of PPAR Agonists. Semantic Scholar. [Link]

-

Targeting Beta-Blocker Drug–Drug Interactions with Fibrinogen Blood Plasma Protein: A Computational and Experimental Study. PMC - PubMed Central. [Link]

-

Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv. [Link]

-

13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0174080). NP-MRD. [Link]

-

(.+/-.)-2-Phenylpropanoic Acid, ethyl ester. NIST WebBook. [Link]

-

Propanoic acid, phenyl ester. NIST WebBook. [Link]

-

Ethyl (R)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. Pharmaffiliates. [Link]

-

ethyl (2R)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. LookChem. [Link]

-

FTIR Functional Group Database Table with Search. InstaNANO. [Link]

-

(S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. Organic Syntheses Procedure. [Link]

-

Synthesis of 2-(ethoxy(hydroxy)phosphoryl)-3- phenylpropyl ethanethioate. Diva-portal.org. [Link]

-

Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4 | CID 9816147. PubChem. [Link]

-

This compound | C13H18O4 | CID 11791243. PubChem. [Link]

-

(S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (C007B-520676). Cenmed Enterprises. [Link]

-

Stereochemistry in Drug Action. PMC - NIH. [Link]

-

PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

-

Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences. [Link]

-

Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. MDPI. [Link]

-

2-Propenoic acid, 3-phenyl-, ethyl ester. NIST WebBook. [Link]

-

Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. MDPI. [Link]

-

FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Scholars Research Library. [Link]

-

Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology. [Link]

-

(R,S)-2-Acetyl-3-phenyl-propanoic acid ethyl ester | C13H16O3 | CID 737069. PubChem. [Link]

-

Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4 | CID 9816147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C13H18O4 | CID 11791243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate [myskinrecipes.com]

- 5. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 6. portlandpress.com [portlandpress.com]

- 7. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

"Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate" molecular weight and formula

An In-depth Technical Guide to Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate: Properties, Synthesis, and Applications

Introduction

This compound is a chiral ester of significant interest in the field of pharmaceutical development. As a versatile synthetic intermediate, its value lies in the precise stereochemical configuration that it can introduce into more complex target molecules. This guide provides a detailed overview of its chemical and physical properties, a representative laboratory-scale synthesis and purification protocol, and its documented applications in the synthesis of pharmacologically active agents. The discussion is tailored for researchers and scientists in drug discovery and process chemistry, emphasizing the rationale behind methodological choices and the importance of the compound's structural features.

Physicochemical and Structural Properties

This compound is a substituted propanoate ester. The presence of a chiral center at the C2 position means it exists as two enantiomers, (S) and (R), which have distinct applications and are identified by unique CAS numbers. Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈O₄ | [1][2][3][4] |

| Molecular Weight | 238.28 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester, Ethyl 3-(4-hydroxyphenyl)-2-ethoxypropanoate | [2][3] |

| CAS Number | 222555-06-8 [(S)-enantiomer]; 222555-05-7 [(R)-enantiomer]; 197299-16-4 [Racemate/unspecified] | [1][2][3][4][5] |

| Density | 1.116 g/cm³ | [1] |

| Boiling Point | 367.3 °C | [1] |

| Flash Point | 134.9 °C | [1] |

Synthesis and Purification Protocol

The synthesis of enantiomerically pure Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate is crucial for its use in pharmaceutical manufacturing. The following protocol is adapted from established patent literature and outlines a method for its preparation and purification by crystallization[6].

Experimental Rationale

The objective of this procedure is to isolate the target compound from a reaction mixture. The choice of an ethyl acetate (EtOAc) solution suggests the compound has good solubility in this moderately polar organic solvent. The subsequent step involves adding this solution to an aqueous sodium bicarbonate (NaHCO₃) solution. This serves a dual purpose: it can neutralize any acidic impurities present and, by changing the solvent polarity, induce the crystallization of the less polar organic product. Cooling the mixture further decreases the solubility of the product, maximizing the yield of the crystalline solid.

Step-by-Step Methodology

-

Solution Preparation : A solution containing crude Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate in ethyl acetate (EtOAc) is concentrated under vacuum to a volume of 1700-2000 ml.

-

Crystallization Induction : The concentrated EtOAc solution is charged slowly over 30-40 minutes into a separate vessel containing a vigorously stirred 7% (w/w) aqueous solution of NaHCO₃ (3500 ml) at 20°C. Crystallization is typically observed within a few minutes of mixing[6].

-

Yield Maximization : After the addition is complete, the resulting slurry is cooled to a temperature of 0-5°C. The mixture is stirred at this temperature for a minimum of one hour to ensure complete precipitation[6].

-

Isolation and Drying : The crystalline solid is collected by filtration. The isolated crystals are then dried under vacuum to remove residual solvents. This process typically yields the product with high chemical (>99%) and enantiomeric (>97.8% e.e.) purity[6].

Synthesis Workflow Diagram

Caption: Workflow for the purification of Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate.

Applications in Drug Development

The primary utility of this compound is as a chiral building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its stereocenter is often incorporated into the final target molecule, making its enantiomeric purity a critical parameter.

Intermediate for PPAR Agonists

The (S)-enantiomer is a documented key intermediate in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. For instance, it was utilized in the development of the PPAR agonist NNC 61-4655[7]. In this synthesis, the phenolic hydroxyl group of Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate is alkylated under Mitsunobu conditions. This reaction attaches a more complex side chain to the phenolic oxygen, forming a crucial ether linkage present in the final API. The ester is subsequently hydrolyzed to the carboxylic acid to yield the final product[7].

Potential Precursor for β-Blockers

The compound has also been identified as a key chiral intermediate for synthesizing β-blockers, such as labetalol[8]. The chiral center provided by the propanoate backbone allows for selective interaction with adrenergic receptors, which is a hallmark of modern β-blocker pharmacology[8].

Role in Synthetic Pathways

The diagram below illustrates the strategic position of this compound as an intermediate, where its phenolic group serves as a handle for further elaboration.

Caption: Role of the title compound in the synthesis of a PPAR agonist[7].

Conclusion

This compound is a high-value synthetic intermediate whose importance is intrinsically linked to its defined stereochemistry. Its application in the multi-step synthesis of complex drugs like PPAR agonists underscores the need for robust and scalable methods for its preparation and purification. The protocols and data presented in this guide provide a technical foundation for researchers engaged in the practical application of this versatile chiral building block.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.

-

ACS Publications. (2020). Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. Organic Process Research & Development. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:222555-06-8 | (S)-ETHYL 2-ETHOXY-3-(4-HYDROXYPHENYL)PROPANOATE. Retrieved from [Link]

-

LookChem. (n.d.). ethyl (2R)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (C007B-520676). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ethyl (R)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

-

NIST. (n.d.). Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate. NIST WebBook. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C13H18O4 | CID 11791243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4 | CID 9816147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid - Google Patents [patents.google.com]

- 7. chem.bg.ac.rs [chem.bg.ac.rs]

- 8. (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate [myskinrecipes.com]

solubility of "Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate" in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key chiral intermediate in pharmaceutical synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents a detailed protocol for empirical determination, and offers a predictive profile based on the molecule's structural attributes.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug molecule from the laboratory to a viable therapeutic is critically dependent on its physicochemical properties, with solubility being paramount. For an active pharmaceutical ingredient (API) to be effective, it must be soluble in physiological media to allow for absorption and distribution to its target. Furthermore, understanding the solubility of intermediates like this compound is essential for process development, including reaction optimization, purification, and formulation.[2]

This guide focuses on this compound, a compound whose utility in the synthesis of β-blockers and other adrenergic receptor antagonists underscores the need for a thorough understanding of its behavior in various solvent systems.[1] We will explore how its unique combination of functional groups dictates its interactions with a range of organic solvents, thereby providing a predictive framework for its handling and application in a laboratory setting.

Physicochemical Profile and Structural Analysis

A molecule's solubility is fundamentally dictated by its structure. The key to predicting the solubility of this compound lies in analyzing its constituent functional groups and overall polarity.

Molecular Structure:

Figure 1: Structure of this compound with key functional groups highlighted.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C13H18O4 | PubChem[3][4] |

| Molecular Weight | 238.28 g/mol | PubChem[3][4] |

| XLogP3 | 2.4 | PubChem[3][4] |

| Hydrogen Bond Donors | 1 (phenolic -OH) | PubChem[3][4] |

| Hydrogen Bond Acceptors | 4 (ester O, ether O, phenolic O) | PubChem[3][4] |

The molecule presents a duality in its nature. The presence of a phenolic hydroxyl group allows it to act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents like alcohols.[5][6] The ester and ether functionalities contribute as hydrogen bond acceptors, further enhancing its affinity for polar molecules.[6] Conversely, the phenyl ring and the ethyl groups introduce significant nonpolar character, which will favor solubility in less polar or nonpolar solvents. The XLogP3 value of 2.4 indicates a moderate degree of lipophilicity, suggesting that the compound will not be extremely soluble in either very polar (like water) or very nonpolar (like hexane) solvents, but will likely find optimal solubility in solvents of intermediate polarity.[3][4]

Theoretical and Predictive Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[7][8]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The hydroxyl group of the solute can form strong hydrogen bonds with the solvent's hydroxyl groups. The rest of the molecule's polar functionalities will also interact favorably. Lower molecular weight alcohols are anticipated to be excellent solvents.[5][9]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): Good to moderate solubility is predicted. These solvents can act as hydrogen bond acceptors, interacting with the phenolic proton of the solute. The dipole-dipole interactions will also be significant.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low to moderate solubility is expected. While the nonpolar regions of the molecule (phenyl ring, ethyl groups) will interact favorably with these solvents via van der Waals forces, the highly polar hydroxyl group will be energetically disfavored, limiting overall solubility. Toluene, due to its aromatic nature, may show slightly better solubility than aliphatic hydrocarbons like hexane due to potential π-π stacking interactions with the phenyl ring.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is anticipated. These solvents have a moderate polarity and can engage in dipole-dipole interactions. Chloroform, being a weak hydrogen bond donor, may interact favorably with the ether and ester oxygens.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Strong H-bonding with phenolic -OH. |

| Ethanol | High | Strong H-bonding with phenolic -OH. | |

| Isopropanol | Moderate to High | Increased nonpolar character of solvent may slightly reduce solubility compared to methanol. | |

| Polar Aprotic | Acetone | Good | H-bond acceptor, strong dipole-dipole interactions. |

| Ethyl Acetate | Moderate | Similar polarity to the solute, but less polar than acetone. | |

| Acetonitrile | Moderate | Strong dipole, but less effective H-bond acceptor than ketones. | |

| Tetrahydrofuran (THF) | Good | Ether solvent, interacts well with the ether and nonpolar parts of the solute. | |

| Dimethylformamide (DMF) | High | Highly polar aprotic solvent, effective at solvating polar functional groups. | |

| Nonpolar | Hexane | Low | Mismatch in polarity; polar groups are not well-solvated. |

| Toluene | Moderate | Aromatic nature allows for favorable interactions with the phenyl ring. | |

| Chlorinated | Dichloromethane | Good | Good balance of polarity to solvate the entire molecule. |

| Chloroform | Good | Similar to dichloromethane, with some H-bond donor capability. |

Disclaimer: The predictions in this table are based on theoretical principles and the structural analysis of the solute. Experimental verification is required for quantitative assessment.

Standard Operating Protocol for Experimental Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Objective: To determine the saturation solubility of the target compound in various organic solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Experimental Workflow Diagram:

Figure 2: Experimental workflow for determining the solubility of the target compound.

Procedure:

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.[10]

-

Solvent Addition: Add a precise volume of the selected organic solvent to each vial.[10]

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. For finer suspensions, centrifuge the vials to pellet the undissolved solid.[11]

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. To ensure that no solid particles are transferred, pass the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial.

-

Dilution: Accurately dilute a known volume of the filtered supernatant with a suitable solvent (often the same solvent or a mobile phase component) to bring the concentration within the linear range of the analytical method.

-

Analysis: Quantify the concentration of the diluted sample using a validated HPLC method. A calibration curve prepared from standards of known concentration is required for accurate quantification.[11]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or g/L.

Conclusion and Future Perspectives

This guide has provided a detailed theoretical and practical framework for understanding the solubility of this compound. The analysis of its molecular structure allows for robust predictions of its behavior in a wide array of organic solvents. The provided experimental protocol offers a reliable method for obtaining precise, quantitative solubility data, which is indispensable for the efficient design of synthetic routes, purification strategies, and formulation development.

For drug development professionals, a deep understanding of solubility is not merely an academic exercise but a critical component of successful process scale-up and the creation of safe and effective medicines.[2] Future work should focus on the experimental validation of the predicted solubility profile and the investigation of solubility at different temperatures to construct a comprehensive thermodynamic profile of this important pharmaceutical intermediate.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

PubChem. (n.d.). Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. National Center for Biotechnology Information. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Studylib.net. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

MySkinRecipes. (n.d.). (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

SlidePlayer. (n.d.). Fundamentals of Organic Chemistry. [Link]

-

Pharmaffiliates. (n.d.). Ethyl (R)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. [Link]

-

ACS Publications. (2020). Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. [Link]

-

PubChem. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate. National Center for Biotechnology Information. [Link]

-

Cenmed Enterprises. (n.d.). (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. [Link]

-

ScienceDirect. (2024). Predicting drug solubility in organic solvents mixtures. [Link]

-

CourseHero. (n.d.). Alcohols, Phenols, and Ethers This chapter is the first of three that consider hydrocarbon derivatives with oxygen. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Solubility of Things. (n.d.). Reactions of Alcohols and Phenols. [Link]

-

Chemsrc. (n.d.). CAS#:222555-06-8 | (S)-ETHYL 2-ETHOXY-3-(4-HYDROXYPHENYL)PROPANOATE. [Link]

-

The Good Scents Company. (n.d.). ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4. [Link]

Sources

- 1. (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate [myskinrecipes.com]

- 2. chem.bg.ac.rs [chem.bg.ac.rs]

- 3. Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4 | CID 9816147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C13H18O4 | CID 11791243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. youtube.com [youtube.com]

- 8. chem.ws [chem.ws]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. research.unipd.it [research.unipd.it]

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (C₁₃H₁₈O₄), a compound of interest in pharmaceutical and chemical synthesis. Due to the scarcity of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles to present a detailed predicted analysis. It is designed for researchers, scientists, and drug development professionals, offering in-depth interpretation of expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a discussion of the underlying principles, standardized experimental protocols, and a causal explanation of the expected spectral features, providing a robust framework for the characterization of this and structurally related molecules.

Introduction: The Need for Rigorous Structural Elucidation

This compound is an ester derivative with a molecular structure incorporating multiple key functional groups: a phenolic hydroxyl group, an ether linkage, and an ethyl ester. These features make it a valuable intermediate or target molecule in various synthetic pathways. Accurate structural confirmation and purity assessment are paramount for its application in any field, particularly in drug development where molecular identity directly impacts biological activity and safety.

Spectroscopic methods provide a non-destructive and highly detailed view of a molecule's atomic and electronic structure. This guide will walk through the four cornerstone techniques for organic analysis—¹H NMR, ¹³C NMR, IR, and MS—as they apply to our target compound. By understanding the predicted spectroscopic fingerprint of this compound, researchers can confidently identify it, distinguish it from related impurities, and verify the success of a synthesis.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is based on the analysis of chemical shift theory, spin-spin coupling rules, and data from analogous structures. The chemical shifts are estimated for a standard deuterated solvent like Chloroform-d (CDCl₃).

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 1.15 | Triplet (t) | 3H | -O-CH₂-CH₃ (Ethoxy) |

| b | 1.25 | Triplet (t) | 3H | -C(=O)O-CH₂-CH₃ (Ester) |

| c | 2.90 | Doublet of Doublets (dd) | 2H | Ar-CH₂ -CH |

| d | 3.45 | Quartet (q) | 2H | -O-CH₂ -CH₃ (Ethoxy) |

| e | 3.95 | Triplet (t) | 1H | -CH₂-CH (OEt)-C(=O)- |

| f | 4.15 | Quartet (q) | 2H | -C(=O)O-CH₂ -CH₃ (Ester) |

| g | 6.80 | Doublet (d) | 2H | Aromatic CH (ortho to -OH) |

| h | 7.05 | Doublet (d) | 2H | Aromatic CH (meta to -OH) |

| i | ~5.5 (variable) | Broad Singlet (br s) | 1H | Ar-OH |

Causality and Interpretation

-

Chemical Shifts: The protons are distributed from the upfield (aliphatic) to the downfield (aromatic) region. The two methyl groups (a , b ) are shielded and appear around 1.15-1.25 ppm. The methylene protons of the ethoxy and ethyl ester groups (d , f ) are adjacent to electronegative oxygen atoms, which deshield them, shifting them downfield to ~3.45 and ~4.15 ppm, respectively. The aromatic protons (g , h ) appear in the characteristic 6.5-8.0 ppm range. The phenolic proton (i ) is variable and its signal can be broad due to hydrogen bonding and exchange.

-

Spin-Spin Coupling: The multiplicity of each signal provides direct evidence of neighboring protons. For example, the methyl protons of the ester (b ) are split into a triplet by the adjacent two methylene protons (f ). Conversely, the methylene protons (f ) are split into a quartet by the three methyl protons (b ). This classic "ethyl" pattern is seen for both the ester and ethoxy groups. The methine proton (e ) is coupled to the adjacent benzylic methylene protons (c ), resulting in a triplet. The benzylic protons (c ) are coupled to the methine proton (e ), appearing as a doublet of doublets.

Caption: ¹H-¹H spin-spin coupling relationships in the aliphatic region.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Weigh 5-25 mg of the solid sample.[1] Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[2]

-

Filtration: To ensure a homogenous solution free of particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[2] The final solution height should be ~4 cm (~0.5-0.6 mL).[3]

-

Internal Standard: Tetramethylsilane (TMS) is often pre-added to deuterated solvents by the manufacturer to serve as a chemical shift reference (δ = 0.0 ppm). If not present, the residual solvent peak can be used for calibration.[1][4]

-

Data Acquisition: Place the NMR tube in the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent.[4] The magnetic field is then shimmed to achieve maximum homogeneity. A standard proton pulse program is run to acquire the Free Induction Decay (FID).

-

Data Processing: The FID is converted into the frequency-domain spectrum via a Fourier Transform. The spectrum is then phased and baseline-corrected for accurate analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., C=O, aromatic, aliphatic).

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 14.2 | Aliphatic (CH₃) | -C(=O)O-CH₂-C H₃ (Ester) |

| 15.1 | Aliphatic (CH₃) | -O-CH₂-C H₃ (Ethoxy) |

| 38.5 | Aliphatic (CH₂) | Ar-C H₂-CH |

| 60.5 | Aliphatic (CH₂) | -C(=O)O-C H₂-CH₃ (Ester) |

| 66.0 | Aliphatic (CH₂) | -O-C H₂-CH₃ (Ethoxy) |

| 81.0 | Aliphatic (CH) | -CH₂-C H(OEt)-C(=O)- |

| 115.5 | Aromatic (CH) | C H (ortho to -OH) |

| 129.0 | Aromatic (Quaternary) | C -CH₂ (ipso-carbon) |

| 130.5 | Aromatic (CH) | C H (meta to -OH) |

| 155.0 | Aromatic (Quaternary) | C -OH |

| 172.0 | Carbonyl (C=O) | Ester C =O |

Causality and Interpretation

The ¹³C spectrum shows 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule.

-

Aliphatic Region (10-90 ppm): The methyl carbons of the ester and ethoxy groups are the most shielded, appearing furthest upfield. The various methylene and methine carbons appear progressively downfield, influenced by the electronegativity of their attached oxygen atoms.

-

Aromatic Region (110-160 ppm): Four signals are expected for the six aromatic carbons due to the molecule's symmetry. The carbon bearing the hydroxyl group is the most deshielded.

-

Carbonyl Region (160-220 ppm): The ester carbonyl carbon appears in its characteristic region, significantly downfield due to the strong deshielding effect of the double-bonded oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups, as different chemical bonds vibrate at characteristic frequencies.

Predicted IR Absorption Data

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3550–3200 (broad, strong) | O–H Stretch | Phenol |

| 3100–3000 (medium) | C–H Stretch | Aromatic |

| 2980–2850 (medium-strong) | C–H Stretch | Aliphatic |

| 1750–1735 (strong) | C=O Stretch | Ester |

| 1610 & 1500 (medium) | C=C Stretch | Aromatic Ring |

| 1300-1000 (strong) | C–O Stretch | Ester, Ether, Phenol |

Causality and Interpretation

The IR spectrum provides a clear "functional group fingerprint." The most prominent features would be the very strong, sharp absorption of the ester carbonyl (C=O) stretch around 1740 cm⁻¹ and the intense, broad absorption of the phenolic hydroxyl (O-H) group centered around 3400 cm⁻¹.[5] The breadth of the O-H band is a direct consequence of intermolecular hydrogen bonding. The presence of both aliphatic and aromatic C-H stretches just below and above 3000 cm⁻¹, respectively, would also be a key diagnostic feature.

Caption: Workflow for preparing a KBr pellet for solid-state IR analysis.

Experimental Protocol: KBr Pellet Method

This protocol is standard for obtaining high-quality IR spectra of solid samples.[6]

-

Material Preparation: Gently grind 100-200 mg of spectroscopy-grade Potassium Bromide (KBr) in an agate mortar to a fine powder. KBr is used because it is transparent to IR radiation.[6][7]

-

Mixing: Add 1-2 mg of the solid sample to the mortar (a sample-to-KBr ratio of approximately 1:100).[6][8] Grind the two components together until the mixture is a homogenous, fine powder. The goal is to reduce the sample's particle size to less than the wavelength of the IR light to minimize scattering.[6]

-

Pellet Pressing: Transfer a portion of the powder mixture into a pellet die. Assemble the die and connect it to a vacuum line for several minutes to remove trapped air and moisture, which can cause interfering absorptions.[7] Place the die in a hydraulic press and apply 8-10 tons of pressure for several minutes.[6]

-

Analysis: Carefully release the pressure and disassemble the die. The resulting transparent or translucent KBr pellet is removed and placed in the sample holder of the IR spectrometer for analysis.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment.[9][10] The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragments, which provides the molecular weight and valuable structural clues.[11]

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₃H₁₈O₄

-

Molecular Weight: 238.28 g/mol

-

Molecular Ion (M⁺•): m/z = 238

Predicted Key Fragments:

| m/z | Proposed Fragment Ion | Neutral Loss |

| 193 | [M - OC₂H₅]⁺ | Loss of ethoxy radical from ester |

| 165 | [M - COOC₂H₅]⁺ | Loss of ethyl carboxylate radical |

| 131 | [M - CH(OEt)COOC₂H₅]⁺ | Benzylic cleavage |

| 107 | [HOC₆H₄CH₂]⁺ | Hydroxybenzyl cation (tropylium) |

Causality and Fragmentation Pathway

Upon electron ionization, the molecule forms a radical cation (M⁺•) at m/z 238. This high-energy ion rapidly undergoes fragmentation to form more stable ions.

-

Alpha-Cleavage: A common pathway for esters is the cleavage of the bond alpha to the carbonyl group, leading to the loss of the ethoxy radical (•OCH₂CH₃) to form an acylium ion at m/z 193.[12]

-

Benzylic Cleavage: The bond between the benzylic carbon and the rest of the aliphatic chain is relatively weak. Cleavage at this position results in the formation of a stable hydroxybenzyl cation (or its tropylium ion rearrangement) at m/z 107. This is often a prominent peak for compounds containing a benzyl group.[13][14]

-

McLafferty Rearrangement: While less likely in this specific structure due to the substitution at the alpha-carbon, a McLafferty rearrangement is a characteristic fragmentation for esters with longer alkyl chains.

Caption: Primary fragmentation pathways for this compound.

Experimental Protocol: Electron Ionization MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.[15]

-

Ionization: In the ion source, the sample is volatilized under high vacuum and bombarded by a beam of electrons, typically accelerated to 70 electron volts (eV).[9][15] This energy is sufficient to eject an electron from the molecule, forming the molecular ion (M⁺•).[10]

-

Fragmentation: Excess energy transferred during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The resulting ions are accelerated by an electric field into a mass analyzer (e.g., a quadrupole), which separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of critical functional groups (hydroxyl, ester, ether). Mass spectrometry establishes the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This guide, based on established spectroscopic principles, offers a robust framework for the analysis and quality control of this compound, ensuring its identity and purity for advanced research and development applications.

References

-

Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. Available at: [Link]

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Available at: [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Kintek. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Kintek Press. Available at: [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Available at: [Link]

-

Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. Available at: [Link]

-

Hornak, J. P. (n.d.). The Basics of NMR: Sample Preparation. Rochester Institute of Technology. Available at: [Link]

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Available at: [Link]

-

AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Available at: [Link]

-

AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Villetti, M. A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Advanced Research. Available at: [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Available at: [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Available at: [Link]

-

The Metabolomics Innovation Centre. (n.d.). CASPRE - 13C NMR Predictor. Available at: [Link]

-

UCLA, Department of Chemistry & Biochemistry. (n.d.). IR Absorption Table. WebSpectra. Available at: [Link]

-

ResearchGate. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

-

Scribd. (n.d.). IR Spectrum Table by Frequency Range. Available at: [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Available at: [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. Available at: [Link]

-

Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Available at: [Link]

-

LibreTexts Chemistry. (2022). 3.1: Electron Ionization. Available at: [Link]

-

Wikipedia. (n.d.). Mass spectrometry. Available at: [Link]

-

Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

Sarayu, S. (2020). Mass spectrometry- Fragmentation patterns of phenols & ethers. YouTube. Available at: [Link]

-

Slideshare. (n.d.). Msc alcohols, phenols, ethers. Available at: [Link]

-

Sharkey, A. G., Shultz, J. L., & Friedel, R. A. (1959). Mass Spectra of Esters. Formation of Rearrangement Ions. Analytical Chemistry, 31(1), 87–94. Available at: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. sites.bu.edu [sites.bu.edu]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]

- 7. azom.com [azom.com]

- 8. shimadzu.com [shimadzu.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. GCMS Section 6.14 [people.whitman.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. Msc alcohols, phenols, ethers | PDF [slideshare.net]

- 15. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Biological Significance of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate: A Key Intermediate in the Synthesis of Dual PPARα/γ Agonists

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate, a pivotal chemical intermediate in the development of potent dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonists. While direct biological activity of this compound is not extensively documented, its molecular scaffold is fundamental to a class of synthetic molecules with significant therapeutic potential in managing metabolic disorders such as type 2 diabetes and dyslipidemia. This document will delve into the synthesis of this compound, its critical role in the construction of dual PPARα/γ agonists, and the downstream biological activities of these derivatives. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers and drug development professionals to leverage this key intermediate in their scientific endeavors.

Introduction: The Strategic Importance of the Phenylpropanoate Scaffold

This compound is a chiral ester whose chemical architecture serves as a cornerstone for the synthesis of a variety of biologically active molecules.[1][2] Its structure, featuring a phenol group, an ethoxy moiety, and a propanoate chain, provides a versatile platform for chemical modification. The primary significance of this compound lies in its use as a key building block for a new generation of dual PPARα/γ agonists. These agonists are designed to simultaneously modulate the activity of two critical nuclear receptors involved in glucose and lipid metabolism, offering a multifaceted approach to treating complex metabolic diseases.[3]

The rationale for employing this specific scaffold is rooted in its ability to present key pharmacophoric elements in a precise three-dimensional orientation, facilitating optimal interaction with the ligand-binding domains of PPARα and PPARγ. The 4-hydroxyphenyl group, in particular, is a common feature in many PPAR agonists, acting as a crucial hydrogen-bonding moiety.

Synthesis of (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

The enantiomerically pure (S)-form of this compound is often the preferred stereoisomer for the synthesis of chiral drugs, as biological targets typically exhibit stereospecificity. A common synthetic route is detailed in various patents and chemical literature.[4]

Detailed Laboratory-Scale Synthesis Protocol

This protocol outlines a typical laboratory procedure for the synthesis of (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate.

Materials:

-

(S)-3-(4-hydroxyphenyl)lactic acid

-

Ethanol (absolute)

-

Thionyl chloride or a suitable acid catalyst

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Organic solvents: Diethyl ether or Ethyl acetate

-

Rotary evaporator

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Esterification: In a round-bottom flask, dissolve (S)-3-(4-hydroxyphenyl)lactic acid in an excess of absolute ethanol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring. The thionyl chloride reacts with ethanol to form ethyl chlorosulfite, which in turn facilitates the esterification.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product into diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate.

Application in the Synthesis of Dual PPARα/γ Agonists

The true value of this compound is realized in its role as a precursor to more complex and biologically active molecules. A key transformation is the etherification of the phenolic hydroxyl group, often accomplished via the Mitsunobu reaction, to introduce extended side chains that enhance affinity and activity at the PPAR receptors.[5]

The Mitsunobu Reaction: A Cornerstone of Synthesis

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon.[6][7][8][9][10] In the context of synthesizing dual PPARα/γ agonists, it is used to couple the phenolic hydroxyl group of this compound with a suitable alcohol, forming a crucial ether linkage.

Diagram of the Mitsunobu Reaction Workflow:

Caption: Workflow of the Mitsunobu reaction for ether synthesis.

Step-by-Step Protocol for the Mitsunobu Reaction

Materials:

-

(S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

-

The desired alcohol (R-OH)

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware, stirring equipment, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, dissolve (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate, the alcohol (typically 1.0-1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution. A color change and/or the formation of a precipitate is often observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired ether product along with byproducts such as triphenylphosphine oxide and the hydrazide derivative of DIAD/DEAD. Purify the product using column chromatography on silica gel.

Biological Activity of Downstream Dual PPARα/γ Agonists

The ether derivatives synthesized from this compound have been shown to possess potent dual PPARα/γ agonist activity. This dual activity is highly desirable for the treatment of metabolic syndrome and type 2 diabetes, as it addresses both hyperglycemia and dyslipidemia.[3]

In Vitro Evaluation of PPARα/γ Agonism

The ability of these compounds to activate PPARα and PPARγ is typically assessed using a transcriptional activation assay, often a luciferase reporter gene assay.

Diagram of the PPAR Transcriptional Activation Assay:

Sources

- 1. echemi.com [echemi.com]

- 2. (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate [myskinrecipes.com]

- 3. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid - Google Patents [patents.google.com]

- 5. chem.bg.ac.rs [chem.bg.ac.rs]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

An In-depth Technical Guide on the Potential Applications of "Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate" in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is a molecule holding untapped potential within the realm of medicinal chemistry. Its structure, which features a phenolic ring, a chiral center, and an ester group, presents a versatile scaffold for the design of novel therapeutic agents. Phenolic compounds are well-established in pharmaceuticals, recognized for a wide array of biological activities including antioxidant, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide offers a comprehensive technical exploration of this compound, from its fundamental physicochemical properties to its prospective applications in drug discovery. We will dissect its structural attributes, propose synthetic modification strategies, and outline a systematic approach for biological evaluation, thereby providing a roadmap for its development from a chemical entity to a potential therapeutic lead.

Core Molecular Analysis: Physicochemical Properties and Structural Rationale

A foundational understanding of a compound's physicochemical profile is a critical first step in any medicinal chemistry endeavor. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its ultimate therapeutic efficacy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Data Source |

| Molecular Formula | C13H18O4 | PubChem[4][5] |

| Molecular Weight | 238.28 g/mol | PubChem[4][5] |

| Boiling Point | 367.3 °C at 760 mmHg | Echemi[6] |

| Density | 1.116 g/cm³ | Echemi[6] |

| LogP (calculated) | 2.4 | PubChem[4][5] |

Medicinal Chemistry Insights into the Core Structure:

The therapeutic potential of this compound can be inferred from its key structural features:

-

The Phenol Moiety: Phenols are a recurring and significant motif in a large number of approved small-molecule drugs.[7] The hydroxyl group can act as a crucial hydrogen bond donor and acceptor, enabling interaction with biological targets. It also serves as a reactive handle for synthetic modifications to modulate activity and physicochemical properties. The phenol structure is a known pharmacophore for antioxidant and anti-inflammatory activities.[1][2]

-

The Ester Group: The ethyl ester functionality can influence the compound's lipophilicity and cell permeability. In the body, it can be hydrolyzed by esterases to the corresponding carboxylic acid, a strategy often employed in prodrug design to improve bioavailability.

-

The Chiral Center: The alpha-carbon to the ester is a stereocenter, meaning the molecule exists as (R) and (S) enantiomers.[5][8][9] It is a well-established principle in pharmacology that different enantiomers can have distinct biological activities and metabolic fates. Therefore, stereoselective synthesis and evaluation of individual enantiomers are imperative.

-

The Ethoxy Group: The presence of an ethoxy group at the chiral center adds to the molecule's lipophilicity and can create specific steric interactions within a target's binding pocket, potentially influencing potency and selectivity.

Potential Therapeutic Applications and Biological Rationale

While specific biological activities for this exact molecule are not extensively documented, its structural components are present in numerous bioactive compounds, suggesting several promising avenues for investigation.

-

Anti-inflammatory Agents: Chronic inflammation is implicated in a wide range of diseases.[2] Phenolic compounds are known to modulate inflammatory pathways. The 4-hydroxyphenyl group in this molecule could be a starting point for developing novel anti-inflammatory drugs.

-

Antioxidants: The phenol group is a classic antioxidant, capable of scavenging free radicals that contribute to oxidative stress and cellular damage.[2] This property is relevant for diseases associated with oxidative stress, such as neurodegenerative disorders.

-

Antimicrobial Agents: Various phenolic compounds exhibit antimicrobial properties, making them valuable for food preservation and as potential therapeutic agents against bacterial and fungal infections.[2][3]

-

Anticancer Agents: Some phenolic compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis.[2] The core structure of this compound could serve as a scaffold for the development of new anticancer therapies.

Synthetic Pathways and Derivatization Strategies

The amenability of a molecule to chemical modification is crucial for lead optimization. The structure of this compound offers several handles for derivatization.

Experimental Protocol: Synthesis of an Amide Library

This protocol details a representative workflow for generating a library of analogs by modifying the ester group, a common strategy to improve metabolic stability and explore new interactions with biological targets.

Step 1: Hydrolysis of the Ethyl Ester

-

Causality: The ester is first converted to a carboxylic acid to enable amide bond formation.

-

Methodology:

-

Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Acidify the reaction mixture with 1N HCl and extract the carboxylic acid product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 2: Amide Coupling

-

Causality: A diverse library of amides is created by coupling the carboxylic acid with various amines, allowing for the exploration of structure-activity relationships (SAR).

-

Methodology:

-

Dissolve the carboxylic acid from Step 1 (1.0 eq) in dichloromethane (DCM).

-

Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).

-

Add the desired primary or secondary amine (1.2 eq).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the resulting amide by column chromatography.

-

Step 3: Analytical Validation

-

Trustworthiness: Each synthesized analog must be rigorously characterized to confirm its structure and purity.

-

Methodology:

-

Nuclear Magnetic Resonance (NMR): Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

-

Purity Analysis: Assess purity using High-Performance Liquid Chromatography (HPLC).

-

Visualization of Synthetic Workflow

Caption: Synthetic workflow for the generation of an amide analog library.

Proposed Biological Screening Cascade

A tiered approach to biological screening is essential for the efficient identification of promising compounds.

Visualization of Screening Cascade

Sources

- 1. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Phenolic compounds: current industrial applications, limitations and future challenges - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C13H18O4 | CID 11791243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4 | CID 9816147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CAS#:222555-06-8 | (S)-ETHYL 2-ETHOXY-3-(4-HYDROXYPHENYL)PROPANOATE | Chemsrc [chemsrc.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate: Synthesis, Properties, and Potential Applications

Abstract